molecular formula C23H24N6O4S2 B2551166 2-{[3-(2-Benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(2-ethoxyphenyl)acetamide CAS No. 872996-69-5

2-{[3-(2-Benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2551166
CAS No.: 872996-69-5
M. Wt: 512.6
InChI Key: IROGQQAKLRJZSV-UHFFFAOYSA-N
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Description

The compound “2-{[3-(2-Benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(2-ethoxyphenyl)acetamide” is a chemical compound that is used for scientific research . It is also known by registry numbers ZINC000008589362 .

Scientific Research Applications

Synthesis and Biological Activity

Research on similar compounds, including those with triazolo[4,3-b]pyridazine and benzenesulfonamide moieties, has focused on the synthesis of novel heterocyclic compounds that exhibit a range of biological activities. For example, compounds incorporating the thiadiazole moiety have been synthesized and assessed for insecticidal activity against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). This suggests that compounds with similar structural features might be explored for their potential as insecticides or in other pest management applications.

Antimicrobial and Antifungal Properties

Compounds with structures incorporating pyrazoline and benzenesulfonamide have been synthesized and evaluated for their antibacterial and antifungal activities (Hassan, 2013). This area of research indicates that similar compounds could be investigated for developing new antimicrobial agents, potentially addressing the growing concern of antibiotic resistance.

Carbonic Anhydrase Inhibition

A significant body of research has focused on the inhibition of carbonic anhydrase isozymes, which are involved in various physiological processes, including respiration and the regulation of pH levels. Compounds incorporating sulfonamide and triazine moieties have been explored for their inhibitory effects on human carbonic anhydrase isozymes, showing potential for therapeutic applications in managing conditions like glaucoma, edema, and certain cancers (Alafeefy et al., 2015).

Antitumor Activities

Research into pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives has highlighted their cytotoxic activity against cancer cell lines, such as PC-3 prostate cancer and A-549 lung cancer cells. Some compounds have shown potent antitumor activity, inducing apoptosis through G1 cell-cycle arrest, suggesting that related compounds might be developed as cancer therapeutics (Fares et al., 2014).

Antiasthma Agents

The synthesis and evaluation of triazolo[1,5-c]pyrimidines as potential antiasthma agents indicate that certain compounds can act as mediator release inhibitors, potentially offering new approaches to asthma treatment (Medwid et al., 1990).

Properties

IUPAC Name

2-[[3-[2-(benzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O4S2/c1-2-33-19-11-7-6-10-18(19)25-22(30)16-34-23-13-12-20-26-27-21(29(20)28-23)14-15-24-35(31,32)17-8-4-3-5-9-17/h3-13,24H,2,14-16H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROGQQAKLRJZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3CCNS(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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